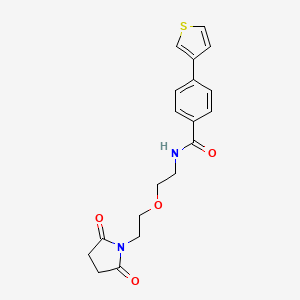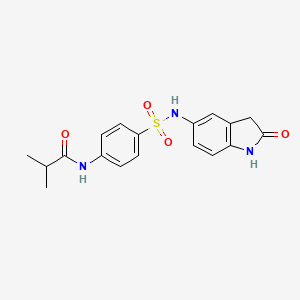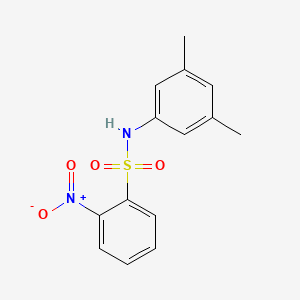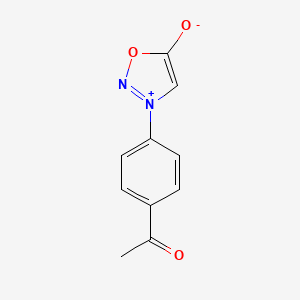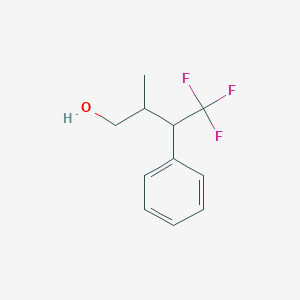![molecular formula C21H13Cl2NOS2 B2597402 (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone CAS No. 400075-83-4](/img/structure/B2597402.png)
(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains two chlorophenyl groups, a thiazole ring, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Applications De Recherche Scientifique
Synthesis and Characterization
Novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant have been synthesized and characterized through various spectroanalytic techniques such as UV, IR, 1H, and 13C NMR, alongside high-resolution mass spectrometry. These studies provided insights into the equilibrium geometry, bonding features, and vibrational wave numbers through density functional theory calculations. Furthermore, substitution effects, atomic charge distribution via Mülliken population analysis, and thermodynamic stability were explored. The antibacterial activity was inferred through molecular docking studies, highlighting the compounds' potential in antibacterial applications (Shahana & Yardily, 2020).
Molecular Docking and Antimicrobial Agents
In another study, compounds with structural similarities to the specified chemical were assessed for their anticancer and antimicrobial activities. These compounds exhibited promising results against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Molecular docking studies complemented these findings by suggesting potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antioxidant Activity
Urea, thiourea, and selenourea derivatives featuring thiazole moieties were synthesized and analyzed for their antioxidant capacities through methods like DPPH, NO, and H2O2 radical scavenging. Compounds with selenourea functionality demonstrated potent activity, positioning these derivatives as potential antioxidant agents for further investigation (Reddy et al., 2015).
Molecular Docking and Anticancer Activity
The molecular structure and vibrational study of a compound resembling the query chemical underscored its anticancer and antimicrobial prospects. DFT analysis provided a detailed insight into the molecule's geometry, while molecular docking highlighted its interaction with various proteins. This compound demonstrated antibacterial and antifungal effects, underscoring its therapeutic potential (Sivakumar et al., 2021).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it were a drug candidate, it might undergo further testing to evaluate its efficacy and safety .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NOS2/c22-15-5-1-13(2-6-15)18-12-26-20(24-18)11-17-9-10-19(27-17)21(25)14-3-7-16(23)8-4-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUPOOIKZZKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=CC=C(S3)C(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)

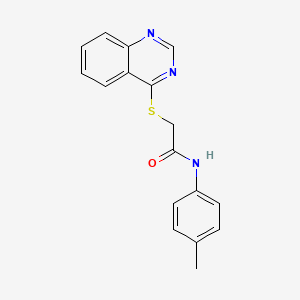
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)
